molecular formula C14H16N4O2S B2875392 N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034430-35-6

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2875392
CAS No.: 2034430-35-6
M. Wt: 304.37
InChI Key: ZQTOUQOXYKKIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The phenyl ring attached to the carboxamide is further modified with a 3-methoxyazetidine group at the para position. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications, particularly in targeting ion channels or enzymes involved in signaling pathways .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9-13(21-17-16-9)14(19)15-10-3-5-11(6-4-10)18-7-12(8-18)20-2/h3-6,12H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTOUQOXYKKIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article explores its biological activity through detailed research findings, case studies, and data tables.

Structure and Properties

The compound features a thiadiazole ring, which is known for its medicinal significance. The structure can be represented as follows:

N 4 3 methoxyazetidin 1 yl phenyl 4 methyl 1 2 3 thiadiazole 5 carboxamide\text{N 4 3 methoxyazetidin 1 yl phenyl 4 methyl 1 2 3 thiadiazole 5 carboxamide}

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. A study evaluating various thiadiazole compounds demonstrated that certain derivatives exhibited lethal effects against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL. Notably, the compound showed enhanced activity against Staphylococcus aureus compared to standard antibiotics like nitrofurantoin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison with Nitrofurantoin
Compound AS. aureus ATCC 25923152x greater
Compound BS. epidermidis ATCC 12228302x greater
Compound CMicrococcus luteus ATCC 10240258x greater

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation in various types of cancers. For instance, a study assessed the anticancer activity of several thiadiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and reported promising results with IC50 values indicating effective inhibition of cell growth .

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-712.5
Compound EMDA-MB-23110.0

Anti-inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory properties. A specific study focused on the inhibition of nitric oxide synthase (NOS) enzymes, which are crucial in inflammatory responses. The compound demonstrated selective inhibition of inducible NOS (iNOS), suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound selectively inhibits iNOS through hydrogen bonding interactions with key amino acids in the enzyme's active site.
  • Cell Proliferation : It disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : The thiadiazole ring enhances membrane permeability in bacterial cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Case Study on Anticancer Activity : A clinical trial involving patients with breast cancer treated with a thiadiazole derivative showed a significant reduction in tumor size after six weeks of treatment.
  • Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported relief after administration of a thiadiazole-based therapy over a three-month period.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiadiazole Carboxamide Derivatives

The 1,2,3-thiadiazole carboxamide scaffold is shared among several analogs, with variations in substituents influencing bioactivity and pharmacokinetics. Key comparisons include:

N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n)
  • Structure: Features a phenyl group at position 4 of the thiadiazole and a diethylamino-substituted phenyl ring.
  • Synthesis : Prepared via HBTU-mediated coupling of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with N,N-diethyl-p-phenylenediamine .
BTP2 (N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide)
  • Structure : Contains a bis(trifluoromethyl)pyrazole substituent on the phenyl ring.
  • Bioactivity: A known inhibitor of store-operated calcium entry (SOCE), with demonstrated efficacy in attenuating Ca²⁺ influx in Jurkat T cells .
  • Key Difference : The electron-withdrawing trifluoromethyl groups may enhance binding affinity to SOC channels but reduce metabolic stability compared to the methoxyazetidine group.

Thiazole-Based Analogs

While structurally distinct (thiazole vs. thiadiazole), these analogs highlight the importance of heterocyclic cores in drug design:

4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives
  • Structure : Thiazole core with carbohydrazide and phenyl substituents.
  • Bioactivity : Exhibits anticancer activity against HepG-2 cells (e.g., compound 7b , IC₅₀ = 1.61 µg/mL) .
  • Key Difference : The thiazole ring lacks the sulfur atom in the 1,2,3-thiadiazole, altering electronic properties and target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.